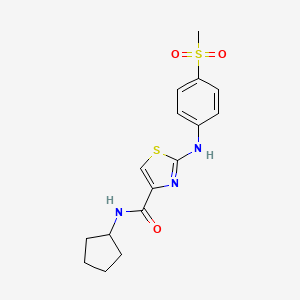

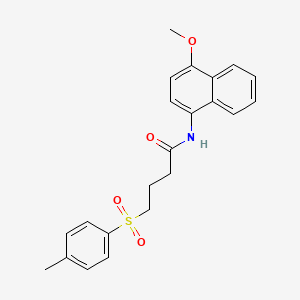

![molecular formula C16H16O3 B2391828 3-烯丙氧基-7,8,9,10-四氢-苯并[c]色烯-6-酮 CAS No. 25982-28-9](/img/structure/B2391828.png)

3-烯丙氧基-7,8,9,10-四氢-苯并[c]色烯-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

The primary target of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which play crucial roles in transmitting signals within cells and are involved in a wide variety of physiological responses.

Mode of Action

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these secondary messengers can then amplify the response to a variety of cellular signals.

Biochemical Pathways

The inhibition of PDE2 affects multiple biochemical pathways due to the widespread role of cAMP and cGMP in cellular signaling. These pathways include those involved in inflammation, smooth muscle relaxation, platelet aggregation, and the regulation of ion channels .

Pharmacokinetics

It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability

Result of Action

The inhibition of PDE2 by 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP within the cell. This can amplify the response to various cellular signals, potentially leading to a variety of effects depending on the specific cell type and the signals involved .

Action Environment

The action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its target. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting the same signaling pathways .

实验室实验的优点和局限性

One of the major advantages of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is its potent therapeutic activity in various diseases. In addition, 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, there are also some limitations associated with the use of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one in lab experiments. For example, 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the exact mechanism of action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.

未来方向

There are several future directions for the research on 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one. One of the major areas of interest is the development of more effective formulations of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one that can improve its bioavailability and efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one and its potential therapeutic targets. Furthermore, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one in various diseases. Finally, the potential use of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one as a dietary supplement or nutraceutical should also be explored.

合成方法

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can be synthesized using a multi-step process that involves the condensation of 2,4-dihydroxyacetophenone with allyl bromide, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification using column chromatography.

科学研究应用

- 研究: 科学家设计合成了一系列烷氧化的 6H-苯并[c]色烯-6-酮衍生物。其中,衍生物 1f 表现出对 PDE2 最佳的抑制潜力 (IC50: 3.67 ± 0.47 μM)。它在体外研究中表现出与 BAY 60-7550 相当的活性 .

磷酸二酯酶 II (PDE2) 抑制

荧光测定法作为铁 (III) 传感器

生化分析

Biochemical Properties

The biochemical properties of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one are not fully understood yet. It is known that it is a derivative of urolithins, which are intestinal metabolites of Ellagic acid (EA) . Urolithins have various biological activities including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, antiaging properties and more .

Metabolic Pathways

The metabolic pathways of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one are not well understood. As a derivative of urolithins, it may be involved in similar metabolic pathways

属性

IUPAC Name |

3-prop-2-enoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h2,7-8,10H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLLFCSZBTXSTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

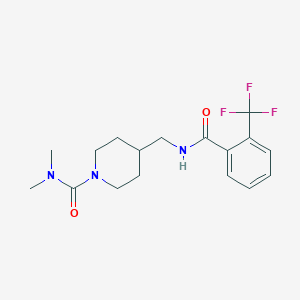

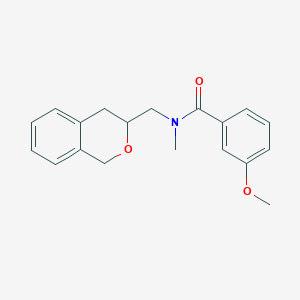

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

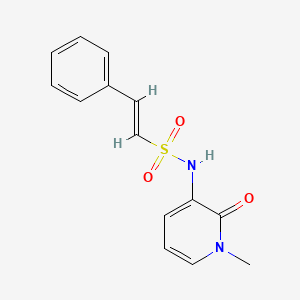

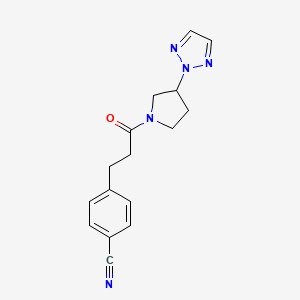

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)

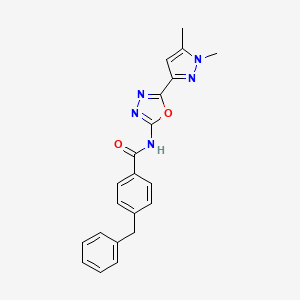

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)

![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)